molecular formula C23H21ClN4O3S3 B2418236 ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 671200-03-6

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2418236
CAS No.: 671200-03-6
M. Wt: 533.08
InChI Key: RPLZBJVTIARKCG-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused with a triazole ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Future Directions

The synthesis and study of this compound and its derivatives present interesting opportunities for future research. The compound’s unique structure and the wide range of biological activities associated with thiazole ring-containing compounds suggest potential applications in various areas of medicinal chemistry .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They have been used as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways due to their broad range of biological activities . For example, thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities, suggesting they may impact oxidative stress pathways, pain signaling pathways, and inflammatory response pathways, respectively .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability due to its solubility in both polar and nonpolar solvents.

Result of Action

Given the wide range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the reaction of o-bromo-arylisothiocyanates with aroylhydrazides to form the thiazole-triazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents such as ethanol, methanol, and dichloromethane, and temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted thiazole and triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S3/c1-2-31-21(30)19-15-5-3-4-6-17(15)34-20(19)25-18(29)12-33-23-27-26-22-28(23)16(11-32-22)13-7-9-14(24)10-8-13/h7-11H,2-6,12H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLZBJVTIARKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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